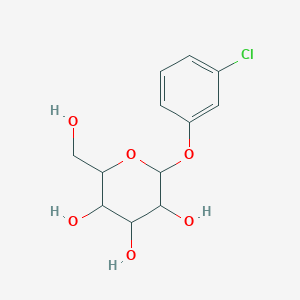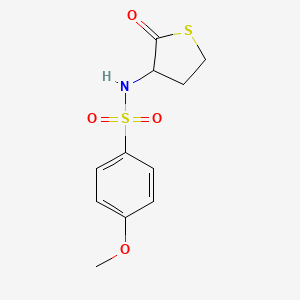![molecular formula C18H22N2O3S B5050901 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
The mechanism of action of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histone proteins. This, in turn, leads to changes in gene expression and cellular processes, including cell cycle arrest, apoptosis, and differentiation. 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide has been shown to selectively target HDAC1 and HDAC3, which are involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and differentiation of cancer cells. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide is its specificity for HDAC1 and HDAC3, which makes it a useful tool for studying the role of these enzymes in cellular processes. The compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. One limitation of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide is its relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide, including:
1. Development of more potent and selective HDAC inhibitors based on the structure of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide.
2. Investigation of the potential therapeutic applications of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide in other diseases, including inflammatory conditions and neurodegenerative disorders.
3. Evaluation of the potential synergistic effects of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy.
4. Investigation of the role of HDAC1 and HDAC3 in cancer progression and the potential use of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide as a therapeutic agent for cancer.
5. Development of new methods for delivering 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide to specific tissues or cells, improving its effectiveness in vivo.
In conclusion, 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide is a promising compound with potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound, as well as to develop more potent and selective HDAC inhibitors based on its structure.
合成方法
The synthesis of 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction between 4-methyl-2-pyridinylamine and 2-chloronicotinic acid, followed by the reaction with 3-methylbutan-1-ol and sulfonyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The compound has been shown to inhibit the activity of HDAC enzymes, which play a crucial role in regulating gene expression and chromatin remodeling. By inhibiting HDAC activity, 2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide can increase the acetylation of histone proteins, leading to changes in gene expression and cellular processes.
属性
IUPAC Name |
2-(3-methylbutylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)9-11-24(22,23)16-7-5-4-6-15(16)18(21)20-17-12-14(3)8-10-19-17/h4-8,10,12-13H,9,11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTAFOQRJIJYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5050823.png)

![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)
![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)


![N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)